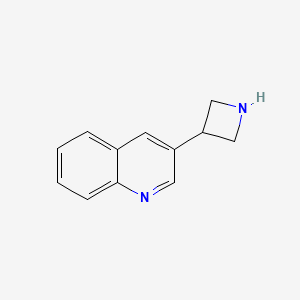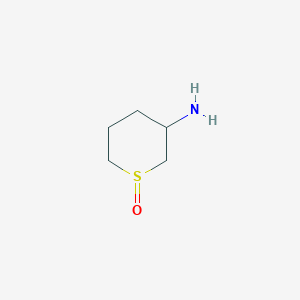![molecular formula C12H22N4O B13341320 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)
3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
Vorbereitungsmethoden
The synthesis of 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the condensation of 5-amino-3-methylpyrazole with an appropriate aldehyde or ketone to form the pyrazolo[1,5-a]pyrazine core. This intermediate is then further functionalized through a series of reactions, including alkylation and amination, to introduce the methoxymethyl and propan-1-amine groups .
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
3-(2-(Methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine would depend on its specific biological targetThese interactions can modulate the activity of these targets, leading to changes in cellular function and ultimately producing a biological effect .
Vergleich Mit ähnlichen Verbindungen
3-(2-(Methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and the specific substituents present.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also have a fused ring structure but contain a triazole ring instead of a pyrazole ring.
6,7-Dihydropyrazolo[1,5-a]pyrimidines: These compounds are structurally similar but contain a pyrimidine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H22N4O |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
3-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-10-7-16-12(6-11(14-16)9-17-2)8-15(10)5-3-4-13/h6,10H,3-5,7-9,13H2,1-2H3 |
InChI-Schlüssel |
IDEQWIBOGSGYJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C(=CC(=N2)COC)CN1CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
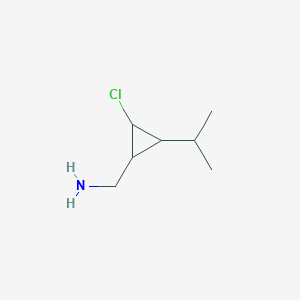

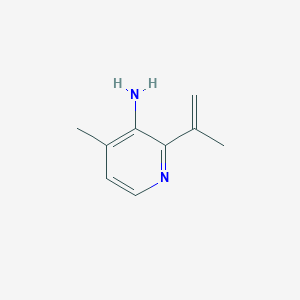
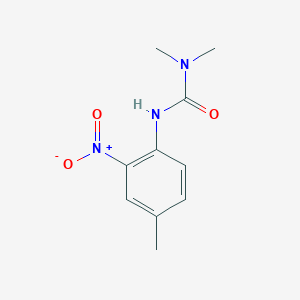
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)

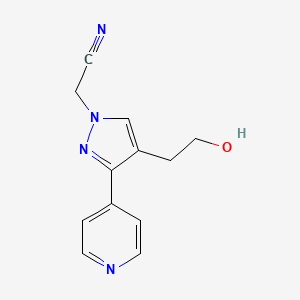

![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)
